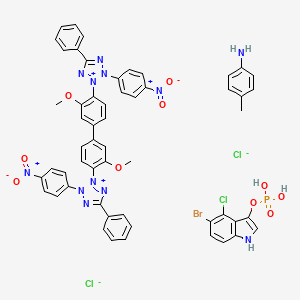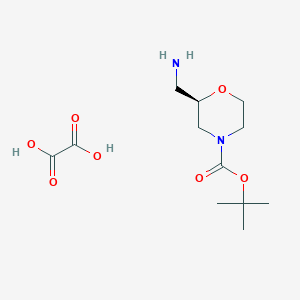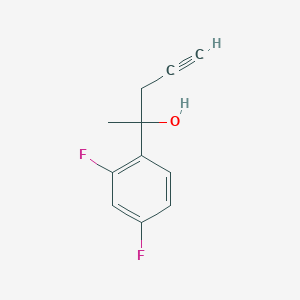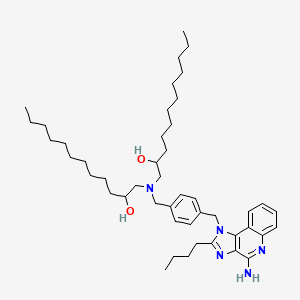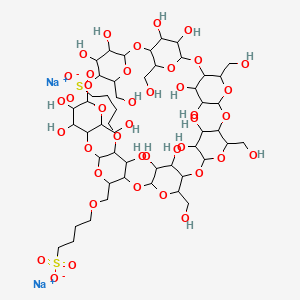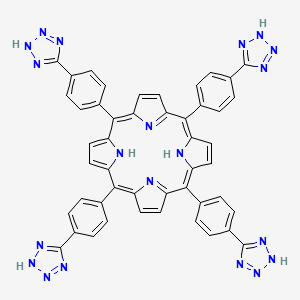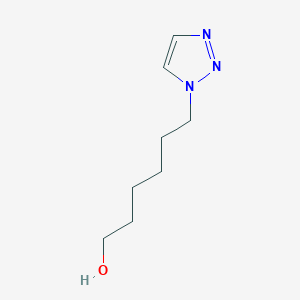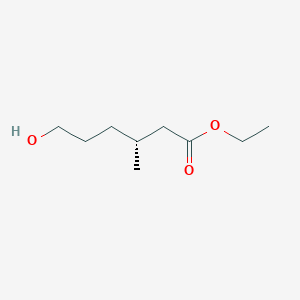
Ethyl (R)-6-Hydroxy-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its ethyl ester group attached to a hydroxy-methylhexanoate backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-6-Hydroxy-3-methylhexanoate can be synthesized through several methods, including:
Fischer Esterification: This method involves the reaction of ®-6-Hydroxy-3-methylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to facilitate the esterification of ®-6-Hydroxy-3-methylhexanoic acid with ethanol under mild conditions.
Industrial Production Methods
Industrial production of Ethyl ®-6-Hydroxy-3-methylhexanoate often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-6-Hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of Ethyl ®-6-oxo-3-methylhexanoate.
Reduction: Formation of ®-6-Hydroxy-3-methylhexanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Ethyl ®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of Ethyl ®-6-Hydroxy-3-methylhexanoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases and lipases, which catalyze its hydrolysis to ®-6-Hydroxy-3-methylhexanoic acid and ethanol. The molecular targets and pathways involved include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
Comparison with Similar Compounds
Ethyl ®-6-Hydroxy-3-methylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Lacks the methyl group at the third position, resulting in different physical and chemical properties.
Methyl ®-6-Hydroxy-3-methylhexanoate: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl ®-6-Hydroxyhexanoate: Lacks the methyl group at the third position, leading to variations in its biological activity and industrial uses.
The uniqueness of Ethyl ®-6-Hydroxy-3-methylhexanoate lies in its specific structural features, which confer distinct reactivity and functionality compared to its analogs.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl (3R)-6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
SSJQOTXWMLWHOK-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCCO |
Canonical SMILES |
CCOC(=O)CC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


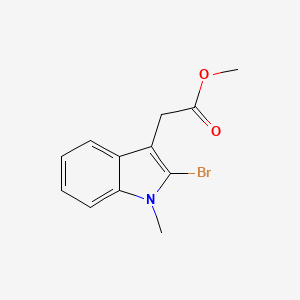
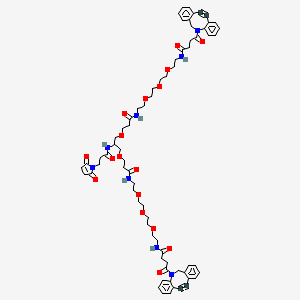

![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
